molecular formula C7H5Cl2NO B12967968 6-Chloro-4-methylnicotinoyl chloride

6-Chloro-4-methylnicotinoyl chloride

Cat. No.: B12967968
M. Wt: 190.02 g/mol
InChI Key: FWZIXIQWPWTARR-UHFFFAOYSA-N
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Description

6-Chloro-4-methylnicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinic acid and contains a chloro and a methyl group attached to the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylnicotinoyl chloride typically involves the chlorination of 4-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 4-methylnicotinic acid with thionyl chloride, which results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylnicotinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Esterification Reactions: It reacts with alcohols to form esters.

    Hydrolysis: It can be hydrolyzed to form 6-Chloro-4-methylnicotinic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Esterification: Alcohols are used as reagents, and the reaction is often catalyzed by an acid such as sulfuric acid.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

Major Products Formed

    Amines: When reacted with amines, it forms amides.

    Esters: Reaction with alcohols yields esters.

    Acids: Hydrolysis results in the formation of 6-Chloro-4-methylnicotinic acid.

Scientific Research Applications

6-Chloro-4-methylnicotinoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is used in the development of drugs, particularly those targeting nicotinic acetylcholine receptors.

    Industry: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylnicotinoyl chloride is primarily related to its role as an intermediate in the synthesis of other compounds. It acts by reacting with various nucleophiles to form new chemical entities. The molecular targets and pathways involved depend on the specific compounds synthesized from it.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloronicotinoyl chloride
  • 4-Chloro-6-methylnicotinoyl chloride
  • 2-Chloro-6-methylpyridine-4-carbonyl chloride

Uniqueness

6-Chloro-4-methylnicotinoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

6-chloro-4-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3

InChI Key

FWZIXIQWPWTARR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)Cl)Cl

Origin of Product

United States

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